molecular formula C10H10ClN3S B1396460 [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride CAS No. 1158552-64-7

[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride

Cat. No. B1396460
M. Wt: 239.73 g/mol
InChI Key: UMTVFLBUUCKVBB-UHFFFAOYSA-N
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Description

“[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride” is a chemical compound with a molecular weight of 239.73 g/mol. It’s a pyrimidine derivative, a class of compounds known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves complex chemical reactions. For instance, a study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities . Another study discussed the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .


Chemical Reactions Analysis

Pyrimidine compounds are known to undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .

Scientific Research Applications

Synthesis and Pharmacological Screening

A study by Kumar, Drabu, & Shalini (2017) in the Arabian Journal of Chemistry explored the synthesis of 4,6-substituted di-(phenyl) pyrimidin-2-amines. These compounds, including derivatives of pyrimidin-2-amine, were synthesized and screened for anti-inflammatory activity. Notably, specific compounds demonstrated significant reduction in edema volume, suggesting potential pharmacological applications (Kumar, Drabu, & Shalini, 2017).

Antifungal Effects

Jafar et al. (2017) in the Journal of Young Pharmacists synthesized various pyrimidin-2-amine derivatives, including 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, and investigated their antifungal properties. The study highlighted the efficacy of these compounds against fungi like Aspergillus terreus and Aspergillus niger, demonstrating the potential of these derivatives as antifungal agents (Jafar et al., 2017).

Antibacterial and Antifungal Activities

Mallikarjunaswamy, Bhadregowda, & Mallesha (2013) synthesized pyrimidine salts, including compounds similar to [2-(Pyrimidin-2-ylthio)phenyl]amine, and evaluated their antibacterial and antifungal activities. The study, published in the Journal of Chemistry, showed that some compounds exhibited good inhibition towards microbes, underscoring their potential use in antimicrobial treatments (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Role in Antitumor Drug Synthesis

Gan et al. (2021) reported the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in the production of various antitumor drugs. This highlights the role of pyrimidin-2-amine derivatives in the development of small molecular inhibitors for cancer treatment, as published in their 2021 study (Gan et al., 2021).

Antiangiogenic Properties

A 2021 study by Jafar & Hussein in the Journal of Contemporary Medical Sciences explored synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, similar in structure to [2-(Pyrimidin-2-ylthio)phenyl]amine, for their antiangiogenic effects. The compounds showed promising results in binding energy studies, indicating potential as antiangiogenic agents (Jafar & Hussein, 2021).

properties

IUPAC Name

2-pyrimidin-2-ylsulfanylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S.ClH/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTVFLBUUCKVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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